N-cyclohexyl-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

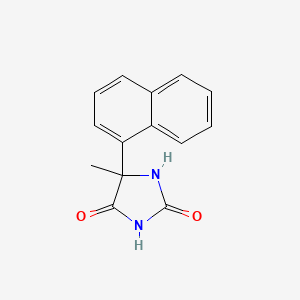

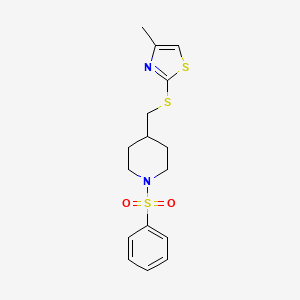

The compound "N-cyclohexyl-2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential pharmacological properties. The compound features a 1,3,4-oxadiazole ring substituted with a 3,4-dimethylphenyl group and a thioether linkage to an acetamide moiety with a cyclohexyl substituent. This structure is related to various synthesized compounds that have been studied for their antimicrobial and enzyme inhibitory activities.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves multiple steps, starting from an appropriate carboxylic acid that is converted into an ester, followed by the formation of a hydrazide, and subsequent cyclization to form the oxadiazole ring. The final step often involves the substitution of the thiol group of the oxadiazole with various electrophiles to yield the desired acetamide derivatives. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involved esterification, hydrazide formation, ring closure, and substitution reactions . Similar synthetic routes are likely applicable to the compound , with modifications to the starting materials and substituents to achieve the specific N-cyclohexyl acetamide derivative.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The ring is known for its aromatic character and ability to engage in various chemical interactions due to the presence of heteroatoms. The substituents on the oxadiazole ring, such as the 3,4-dimethylphenyl group, can influence the compound's electronic properties and its interaction with biological targets. The thioether linkage and acetamide moiety further contribute to the compound's potential for bioactivity, as seen in related compounds .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the electron-withdrawing or electron-donating nature of the substituents attached to the ring. The thiol group in the oxadiazole ring can undergo substitution reactions with various electrophiles, leading to a diverse array of acetamide derivatives with different biological activities. The presence of the acetamide group can also participate in hydrogen bonding, which is crucial for the interaction with biological targets such as enzymes or receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, including the compound of interest, are determined by their molecular structure. These compounds typically exhibit solid-state properties at room temperature and may have varying solubilities in organic solvents or water, depending on the nature of their substituents. The spectral data, including IR, 1H-NMR, and mass spectrometry, are used to confirm the structure of these compounds. The presence of multiple functional groups, such as the ether, thioether, and acetamide, can affect the compound's lipophilicity, which in turn influences its pharmacokinetic properties .

Scientific Research Applications

Antimicrobial and Antifungal Applications

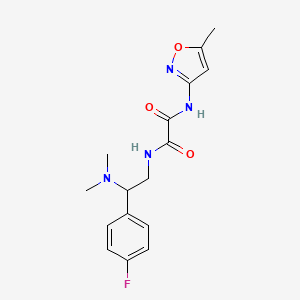

A study by Gul et al. (2017) synthesized a series of 2,5-disubstituted 1,3,4-oxadiazole compounds, closely related to the chemical structure , showcasing antimicrobial and hemolytic activities. These compounds demonstrated variable antimicrobial efficacy against selected microbes, highlighting their potential in developing new antimicrobials with low toxicity (Gul et al., 2017).

Another research highlighted the synthesis of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide with potent α-glucosidase inhibitory potential, indicating their potential therapeutic applications in managing conditions like diabetes (Iftikhar et al., 2019).

Enzyme Inhibition for Therapeutic Applications

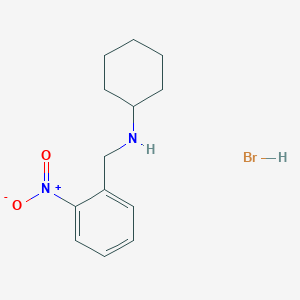

- Rehman et al. (2013) synthesized a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides, evaluated against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX). These compounds showed activity against acetylcholinesterase, suggesting potential in developing treatments for diseases like Alzheimer's (Rehman et al., 2013).

Anticancer Applications

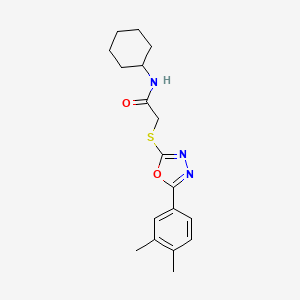

- Abu-Melha (2021) discussed the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and their evaluation against different cancer cell lines. The study found significant cytotoxic results against breast cancer, underlining the potential of such compounds in cancer therapy (Abu-Melha, 2021).

properties

IUPAC Name |

N-cyclohexyl-2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-12-8-9-14(10-13(12)2)17-20-21-18(23-17)24-11-16(22)19-15-6-4-3-5-7-15/h8-10,15H,3-7,11H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMTWZXQNYKHGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)NC3CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 2-(2-cyano-3-(2-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2528066.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2528068.png)

![2-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2528073.png)

![N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B2528080.png)